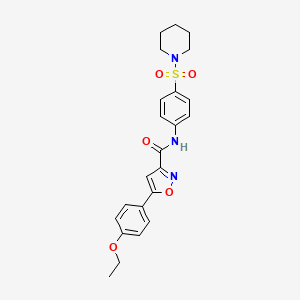

![molecular formula C8H14O2 B2930024 {8-Oxabicyclo[3.2.1]octan-3-yl}methanol CAS No. 1781031-03-5](/img/structure/B2930024.png)

{8-Oxabicyclo[3.2.1]octan-3-yl}methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

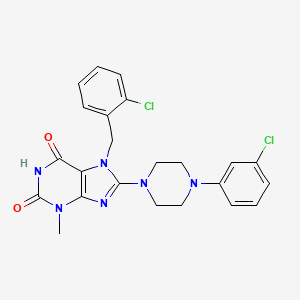

“{8-Oxabicyclo[3.2.1]octan-3-yl}methanol” is a chemical compound with a molecular weight of 141.21 . It is also known as “{8-oxabicyclo[3.2.1]octan-3-yl}methanamine” and has the IUPAC name "8-oxabicyclo[3.2.1]oct-3-ylmethanamine" . The physical form of this compound is liquid .

Synthesis Analysis

The synthesis of “{8-Oxabicyclo[3.2.1]octan-3-yl}methanol” involves a tandem C-H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 . This process allows the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope .Molecular Structure Analysis

The InChI code for “{8-Oxabicyclo[3.2.1]octan-3-yl}methanol” is “1S/C8H15NO/c9-5-6-3-7-1-2-8(4-6)10-7/h6-8H,1-5,9H2” and the InChI key is "YNTJGZBUFFVLPV-UHFFFAOYSA-N" .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “{8-Oxabicyclo[3.2.1]octan-3-yl}methanol” include a tandem C-H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction . This process is promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 .Physical And Chemical Properties Analysis

“{8-Oxabicyclo[3.2.1]octan-3-yl}methanol” has a molecular weight of 141.21 . The physical form of this compound is liquid .Applications De Recherche Scientifique

Synthesis of Tropane Alkaloids

The 8-oxabicyclo[3.2.1]octane scaffold is a crucial component in the synthesis of tropane alkaloids . These alkaloids have a variety of biological activities and are of significant interest in medicinal chemistry. The enantioselective construction of this scaffold is essential for creating these compounds, which include atropine and cocaine, known for their pharmacological effects.

Organic Synthesis Intermediates

This compound serves as an important intermediate in organic synthesis . Its unique structure allows for the creation of complex molecules, which can be used in the development of new drugs and materials. Its role as an intermediate means it can be transformed into a variety of other chemical entities, enhancing its utility in synthetic chemistry.

Agrochemical Research

In agrochemical research, “{8-Oxabicyclo[3.2.1]octan-3-yl}methanol” can be used to develop new compounds that protect crops from pests and diseases . Its structural complexity allows for the creation of novel molecules that can interact with biological systems in specific ways, potentially leading to safer and more effective agrochemicals.

Pharmaceutical Development

The pharmaceutical industry can utilize this compound for the development of new therapeutic agents . Its bicyclic structure is similar to many bioactive molecules, making it a valuable starting point for the design of drugs with potential applications in treating a wide range of diseases.

Dyestuff Field

As a versatile chemical, “{8-Oxabicyclo[3.2.1]octan-3-yl}methanol” may also find applications in the dyestuff field . It could be used to synthesize new dyes with unique properties, such as enhanced stability or novel coloration effects, which are important in textile and materials science.

Material Science

The unique chemical structure of “{8-Oxabicyclo[3.2.1]octan-3-yl}methanol” makes it a candidate for the development of new materials . Its potential to form polymers or act as a building block for complex architectures could lead to materials with new properties, useful in various technological applications.

Mécanisme D'action

Target of Action

The primary targets of {8-Oxabicyclo[32This compound is a structural motif in many classes of natural products, some of which show interesting biological activities

Mode of Action

The mode of action of {8-Oxabicyclo[32It’s known that the compound can be synthesized via a tandem c–h oxidation/oxa- [3,3] cope rearrangement/aldol reaction . This suggests that it may interact with its targets through similar mechanisms, leading to changes in the target’s function or structure.

Biochemical Pathways

The specific biochemical pathways affected by {8-Oxabicyclo[32The compound’s synthesis involves a tandem c–h oxidation/oxa- [3,3] cope rearrangement/aldol reaction , which suggests that it may affect similar biochemical pathways

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of {8-Oxabicyclo[32These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of {8-Oxabicyclo[32Compounds with similar structures have shown a wide array of interesting biological activities . For instance, Englerin A, a potential anti-tumor reagent, shows selective activity to renal cancer cell lines at the nanomolar level .

Safety and Hazards

The safety information for “{8-Oxabicyclo[3.2.1]octan-3-yl}methanol” includes several precautionary statements such as P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 . The compound is labeled with the GHS05 pictogram and has the signal word "Danger" .

Orientations Futures

The 8-azabicyclo[3.2.1]octane scaffold, which is a part of “{8-Oxabicyclo[3.2.1]octan-3-yl}methanol”, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . As a result, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

Propriétés

IUPAC Name |

8-oxabicyclo[3.2.1]octan-3-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-5-6-3-7-1-2-8(4-6)10-7/h6-9H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXGNVRGZXBAHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1O2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{8-Oxabicyclo[3.2.1]octan-3-yl}methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-methyl-2-phenylimidazolidin-4-one](/img/structure/B2929945.png)

![(E)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2929951.png)

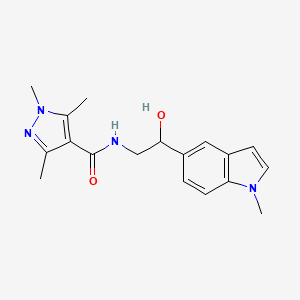

![1-(3-methoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2929957.png)

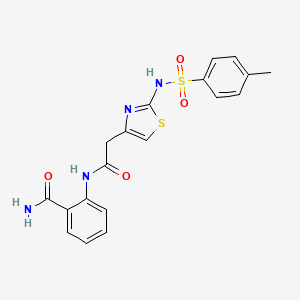

![3-((5-(isopentylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2929959.png)

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2929960.png)

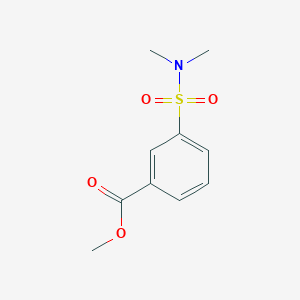

![4-[(2-Ethylpiperidyl)sulfonyl]benzoic acid](/img/structure/B2929964.png)